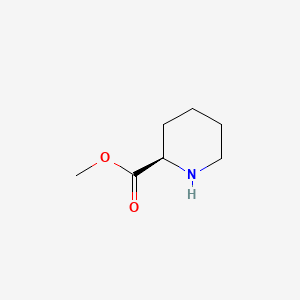

methyl (R)-piperidine-2-carboxylate

Übersicht

Beschreibung

Methyl ®-piperidine-2-carboxylate is an organic compound that belongs to the class of piperidine carboxylates It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl ®-piperidine-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of ®-piperidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Another method involves the use of ®-piperidine-2-carboxylic acid chloride, which reacts with methanol in the presence of a base such as pyridine. This method is often preferred for its higher yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of methyl ®-piperidine-2-carboxylate often involves continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent quality and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl ®-piperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: The major product is ®-piperidine-2-carboxylic acid.

Reduction: The major product is ®-piperidine-2-methanol.

Substitution: Various substituted piperidine derivatives can be formed depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Inhibition of E-64 Protease

One of the primary applications of methyl (R)-piperidine-2-carboxylate is its role as an inhibitor of E-64 protease , a cysteine protease involved in various cellular processes. Research indicates that inhibiting E-64 protease can provide insights into its functions and implications in diseases, particularly cancer. Studies have shown that this compound can effectively inhibit this protease, paving the way for new therapeutic strategies targeting cancer cells .

Building Block in Organic Synthesis

This compound is utilized as a valuable building block in organic synthesis. Its reactive functional groups allow it to participate in diverse chemical reactions, enabling the synthesis of more complex molecules. This capability is crucial for drug discovery and material science, where the construction of chiral compounds is often necessary .

Pharmacological Potential

The compound exhibits significant biological activity , particularly in pharmacology. Its structural similarity to neurotransmitters allows it to interact with various receptors in the central nervous system, suggesting potential applications in treating neurological disorders such as depression and anxiety .

Case Studies

- A study highlighted its interaction with neurotransmitter systems, indicating its potential for drug development aimed at psychiatric disorders .

- Another investigation focused on its binding affinity to specific receptors involved in neurotransmission, showcasing its relevance for therapeutic applications .

Research on Piperidine Derivatives

Research on piperidine derivatives has expanded significantly, with this compound being a focal point. Recent advancements include:

- The development of chemoselective synthesis methods that utilize this compound as an intermediate for creating other piperidine derivatives.

- The use of this compound in synthesizing donepezil, a medication used to treat Alzheimer's disease .

Therapeutic Applications

This compound has been investigated for its role in developing new therapeutic agents:

Wirkmechanismus

The mechanism of action of methyl ®-piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Methyl ®-piperidine-2-carboxylate can be compared with other piperidine derivatives, such as:

Methyl (S)-piperidine-2-carboxylate: The enantiomer of the compound, which has different biological activities due to its opposite chiral configuration.

Piperidine-2-carboxylic acid: The non-esterified form, which has different chemical reactivity and applications.

N-methylpiperidine: A similar compound with a methyl group attached to the nitrogen atom, which has distinct chemical and biological properties.

The uniqueness of methyl ®-piperidine-2-carboxylate lies in its specific chiral configuration and the resulting interactions with biological targets, making it a valuable compound for research and industrial applications.

Biologische Aktivität

Methyl (R)-piperidine-2-carboxylate is an organic compound with significant biological activity, particularly in the field of medicinal chemistry. This compound is characterized by its piperidine ring structure and a carboxylate functional group, making it a valuable building block in drug synthesis and development. The following sections will explore its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C_8H_15NO_2 and features a chiral center, which contributes to its specific interactions with biological targets. The compound's structure allows it to participate in various chemical reactions, enhancing its utility in organic synthesis.

| Property | Details |

|---|---|

| Molecular Formula | C_8H_15NO_2 |

| Functional Groups | Piperidine ring, carboxylate, methyl ester |

| Chirality | (R) configuration |

Inhibition of Proteases

One of the primary biological activities attributed to this compound is its role as an inhibitor of E-64 protease. E-64 is a cysteine protease involved in various cellular processes, including apoptosis and protein degradation. By inhibiting E-64 activity, researchers can investigate its functions in cancer cells and other diseases, potentially leading to new therapeutic strategies.

Neuropharmacological Effects

This compound has been studied for its effects on neurotransmitter systems. Its structural similarity to neurotransmitters suggests that it may interact with various receptors in the central nervous system (CNS). Preliminary studies indicate potential applications in treating psychiatric disorders such as depression and anxiety. The compound's ability to modulate neurotransmitter systems emphasizes its significance in drug development for neurological conditions.

While specific mechanisms of action for this compound are not fully elucidated, its interaction with neurotransmitter receptors suggests a multifaceted approach to influencing biological pathways. The compound's chirality plays a crucial role in determining its binding affinity and efficacy at various targets .

Case Studies and Experimental Data

Several studies have highlighted the biological activity of this compound:

- Inhibition Studies : Research has demonstrated that this compound effectively inhibits E-64 protease activity in vitro, providing insights into its potential as a therapeutic agent against certain cancers.

- Neuropharmacological Evaluation : In animal models, compounds derived from this compound have shown promise in reducing symptoms associated with anxiety and depression by modulating serotonin and dopamine pathways .

- Cytotoxicity Assays : this compound has been evaluated for cytotoxic effects against various cancer cell lines, revealing significant anti-proliferative activity comparable to established chemotherapeutic agents .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other piperidine derivatives:

| Compound | Biological Activity | IC50 Value |

|---|---|---|

| This compound | E-64 protease inhibitor; CNS interaction | Not specified |

| 4-Methylpiperidine-2-carboxylic acid | Lower specificity; less potent | Not specified |

| Dimethyl piperidine-2,3-dicarboxylate | Broader reactivity; increased acidity | Not specified |

| Methyl 1-methylpiperidine-2-carboxylate | Alters electronic properties; different reactivity | Not specified |

Eigenschaften

IUPAC Name |

methyl (2R)-piperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6-4-2-3-5-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQTTWVBUDFUNO-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.